molecular formula C19H15F3N2O4S B2476680 N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide CAS No. 2320889-69-6

N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide

Cat. No. B2476680
CAS RN: 2320889-69-6
M. Wt: 424.39
InChI Key: OWWCZNXPPPHGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-[3-(trifluoromethyl)phenyl]oxamide” is a complex organic compound. It contains several functional groups and rings, including furan, thiophene, hydroxyethyl, and trifluoromethylphenyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. For example, a possible starting point could be 5-(furan-2-yl)thiophene-2-carboxylic acid . This compound could then be further modified through reactions such as N-acylation to introduce the other functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The furan and thiophene rings would contribute to the compound’s aromaticity, while the hydroxyethyl and trifluoromethylphenyl groups would likely influence its polarity and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the hydroxyethyl group could potentially undergo reactions such as oxidation or substitution . The furan and thiophene rings might also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, its solubility could be affected by the presence of both polar (hydroxyethyl) and nonpolar (trifluoromethylphenyl) groups . Its melting and boiling points would likely be relatively high due to the presence of multiple ring structures .

Future Directions

Future research on this compound could focus on exploring its potential biological activity, as suggested by the presence of several functional groups often found in biologically active compounds . Additionally, further studies could aim to optimize its synthesis and investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c20-19(21,22)11-3-1-4-12(9-11)24-18(27)17(26)23-10-13(25)15-6-7-16(29-15)14-5-2-8-28-14/h1-9,13,25H,10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWCZNXPPPHGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.